

The Thermal Stability of Lasso Peptides: A Technical Guide Focused on Capistruin

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Compound of Interest

Compound Name:	Capistruin
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Introduction

Lasso peptides are a unique class of ribosomally synthesized and post-translationally modified peptides (RiPPs) defined by their distinctive "lariat knot" or threaded structure.^[1] This topology consists of an N-terminal macrolactam ring that is threaded by the C-terminal tail, which is then sterically trapped by bulky amino acid residues, often referred to as "plugs".^{[1][2]} This mechanically interlocked architecture confers remarkable resistance to thermal and proteolytic degradation, making lasso peptides attractive scaffolds for the development of novel therapeutics.^{[3][4][5]}

Capistruin, a 19-residue lasso peptide isolated from the bacterium *Burkholderia thailandensis*, is a prominent member of this family.^{[6][7]} It is composed of a nine-residue macrolactam ring through which its ten-residue C-terminal tail is threaded.^{[6][8]} Like other lasso peptides, **Capistruin** exhibits high stability, a feature directly linked to its structure.^[9] Its biological activity stems from the inhibition of bacterial RNA polymerase (RNAP), a mechanism it shares with the well-studied lasso peptide Microcin J25.^{[1][3]} This guide provides an in-depth examination of the thermal stability of lasso peptides, with a specific focus on **Capistruin**, including quantitative data, detailed experimental protocols for stability assessment, and a visualization of its mechanism of action.

Factors Governing Thermal Stability in Lasso Peptides

The exceptional thermal stability of lasso peptides is a direct consequence of their unique, mechanically interlocked fold.^[3] Unlike linear or simple cyclic peptides, the threaded structure is not easily disrupted by heat. The unthreading of the C-terminal tail from the macrolactam ring is sterically hindered by bulky amino acid side chains positioned above and below the ring.^[2]

In **Capistruin**, mutagenesis studies have identified specific residues critical for maintaining this stable, threaded conformation. The residue Arg15 has been proven to be primarily responsible for trapping the C-terminal tail.^[9] A temperature-sensitive derivative of **Capistruin** was created by substituting Arg15 and Phe16 with alanine, which results in the peptide unfolding into a branched-cyclic topoisomer upon heating.^[9] This highlights the crucial role of these "plug" residues in conferring thermal stability. For some lasso peptides, disulfide bonds can provide additional structural rigidity and contribute to thermal stability.^[5]

Quantitative Thermal Stability Data

While wild-type **Capistruin** is known for its exceptional thermal stability, a precise melting temperature (T_m) has not been extensively reported, likely because it does not readily unthread under standard experimental conditions. However, comparative data from other lasso peptides and a temperature-sensitive **Capistruin** mutant provide valuable context. The stability is often assessed by incubating the peptide at a high temperature (e.g., 95°C) for a set duration and then measuring the extent of unthreading.^[10]

Lasso Peptide	Ring Size (residues)	Test Condition	Stability (Extent of Unthreading)	Method	Reference
Capistruin (Wild-Type)	9	Not specified	High (qualitative)	Mutagenesis studies	[9][11]
Capistruin (R15A/F16A)	9	Heating	Temperature-sensitive (unfolds)	Mutagenesis studies	[9]
Astexin-2 Δ C3	8	1 hour	T _{1/2} = 86 ± 2 °C	HPLC Analysis	[11]
Astexin-3 (Y15F variant)	8	1 hour	T _{1/2} = 63 ± 4 °C	HPLC Analysis	[11]
Siamycin I	9	95°C, 2 hours	High (qualitative)	Carboxypeptidase Y Assay	[10]
Fusilassin	10	95°C, 2 hours	Low (unthreaded)	Carboxypeptidase Y Assay	[10]
Cellulassassin	10	95°C, 2 hours	Low (unthreaded)	Carboxypeptidase Y Assay	[10]
Burhizin	9	95°C, 2 hours	High (qualitative)	Carboxypeptidase Y Assay	[10]

T_{1/2}: Temperature at which 50% of the peptide is unthreaded.

Experimental Protocols

Assessing the thermal stability of lasso peptides typically involves a heat challenge followed by an analytical step to differentiate between the folded (threaded) and unfolded (branched-cyclic) topoisomers.

Combined Thermal and Carboxypeptidase Y Stability Assay

This is a widely used method that leverages the fact that the C-terminus of a properly folded lasso peptide is protected from enzymatic degradation.[10][11][12] Upon thermal unthreading, the C-terminal tail becomes exposed and susceptible to cleavage by carboxypeptidases.

Objective: To determine if heat treatment causes the lasso peptide to unthread into its susceptible branched-cyclic topoisomer.

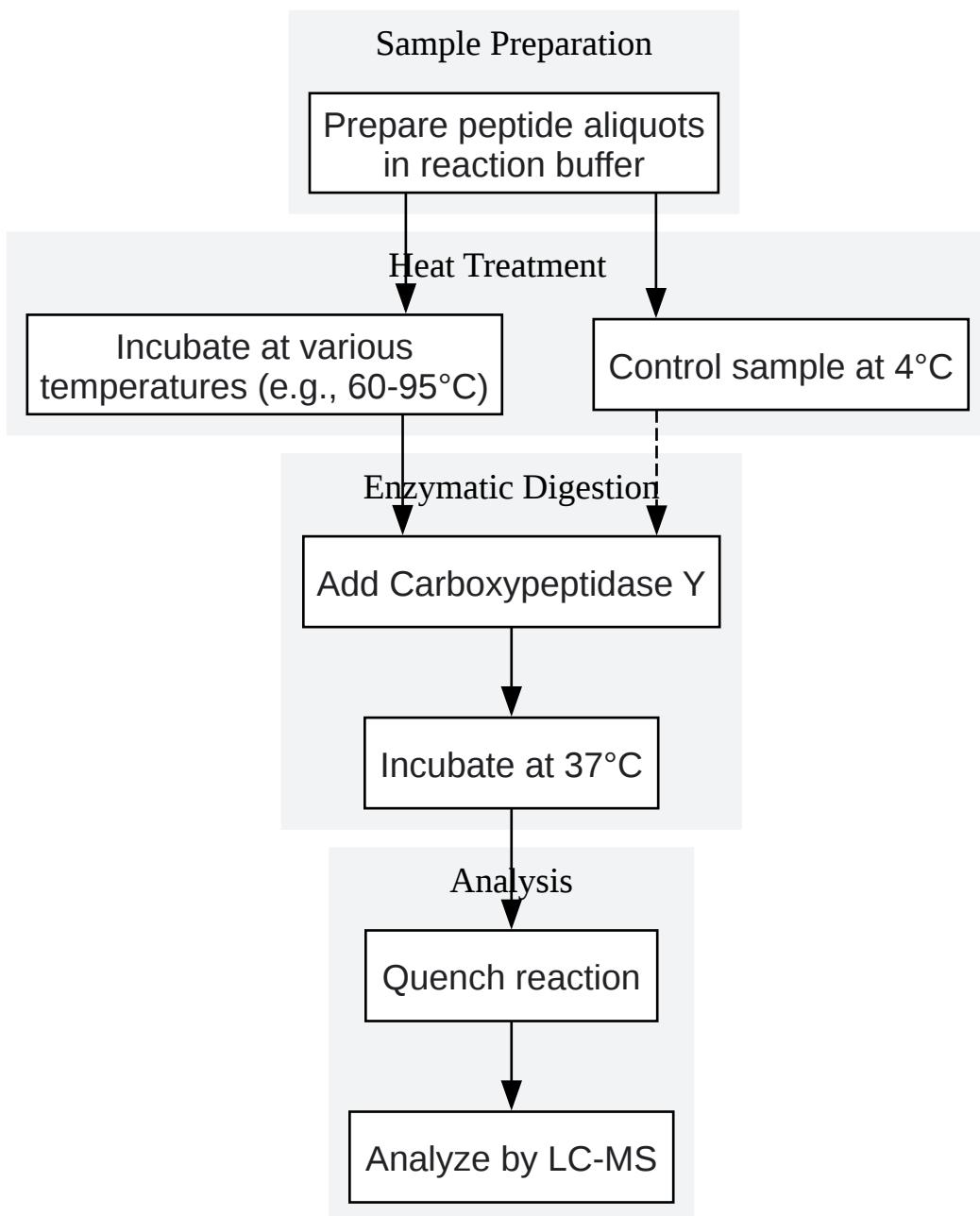
Materials:

- Lasso peptide solution (e.g., **Capistruin**)
- Thermomixer or water bath
- Carboxypeptidase Y
- Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- Quenching solution (e.g., 10% formic acid)
- LC-MS system

Procedure:

- Sample Preparation: Prepare aliquots of the lasso peptide solution in the reaction buffer to a final concentration of 10-100 μ M.
- Heat Treatment: Incubate the aliquots at various temperatures (e.g., 60°C, 80°C, 95°C) for a defined period (e.g., 1, 2, or 4 hours). Include a control sample kept at 4°C.[10]
- Cooling: After the heat treatment, allow the samples to cool to room temperature.
- Enzymatic Digestion: Add carboxypeptidase Y to each sample to a final concentration of approximately 1 μ M.[10]

- Incubation: Incubate the samples at 37°C for 1-2 hours to allow for enzymatic digestion of any unthreaded peptides.[10]
- Quenching: Stop the reaction by adding the quenching solution (e.g., 10% formic acid).[10]
- Analysis: Analyze the samples by LC-MS. Compare the chromatograms and mass spectra of the heat-treated samples to the control. The presence of C-terminally truncated products or a new peak corresponding to the branched-cyclic form indicates that the peptide has unthreaded.[4][10]



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Workflow for the combined thermal and carboxypeptidase Y stability assay.

Other Biophysical Techniques

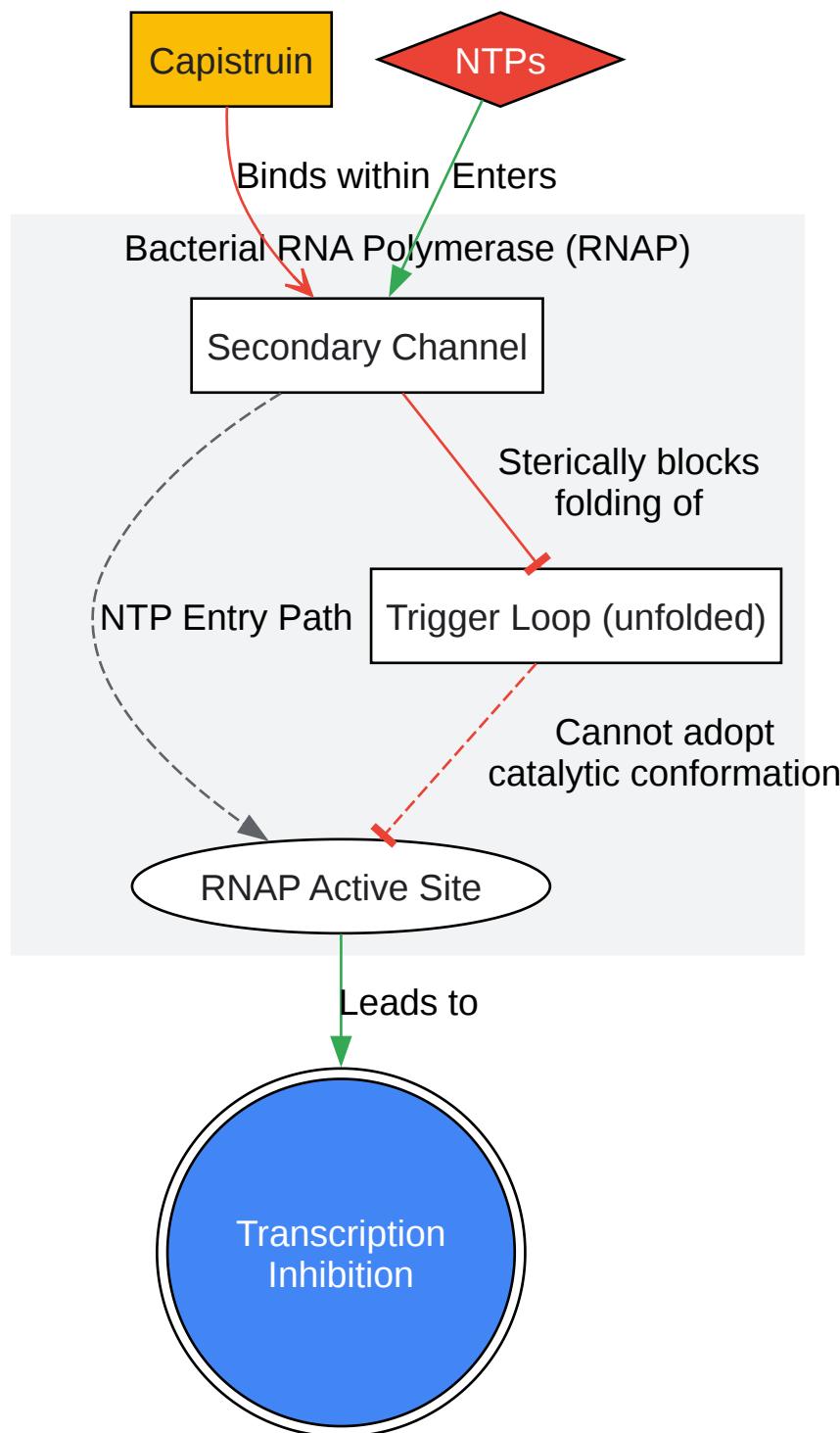
Other methods can also be employed to study peptide thermal stability, although they may require larger sample quantities and specialized equipment.

- Differential Scanning Calorimetry (DSC): This technique measures the heat absorbed by a sample as the temperature is increased, allowing for the determination of the melting temperature (T_m) and other thermodynamic parameters of unfolding.[13][14]
- Differential Scanning Fluorimetry (DSF): DSF uses a fluorescent dye that binds to hydrophobic regions of a peptide that become exposed upon unfolding, providing a way to monitor denaturation in real-time.
- Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS): This powerful technique can separate threaded and unthreaded isomers based on their different shapes and sizes (collision cross-section), providing direct evidence of conformational changes.[15]

Mechanism of Action: Capistruin Inhibition of RNA Polymerase

Capistruin exerts its antimicrobial activity by targeting bacterial DNA-dependent RNA polymerase (RNAP), the central enzyme in transcription.[8] Crystal structures of **Capistruin** in complex with RNAP have revealed the precise mechanism of inhibition.[1][16]

Capistruin binds within a crucial region of the enzyme known as the secondary channel.[1][6] This channel serves as the entry point for nucleotide triphosphates (NTPs), the building blocks of RNA. By occupying this channel, **Capistruin** sterically hinders the folding of the trigger loop, a mobile element of RNAP that is essential for the efficient catalysis of nucleotide addition.[1][16] While its binding determinant on RNAP overlaps with that of Microcin J25, **Capistruin** binds further from the active site and its inhibition is partially noncompetitive with respect to NTPs.[1] This structural blockade effectively arrests transcription, leading to bacterial cell death.



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Mechanism of **Capistruin**'s inhibition of bacterial RNA polymerase.

Conclusion

The thermal stability of lasso peptides like **Capistruin** is a hallmark of their unique, interlocked structure. This inherent robustness, combined with potent biological activity, makes them highly promising candidates for drug development. Understanding the structural basis of their stability and employing rigorous experimental methods to quantify it are critical steps in harnessing their therapeutic potential. The detailed study of **Capistruin**'s stability and its mechanism of action provides a valuable framework for the broader exploration and engineering of the lasso peptide class for biomedical applications.

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